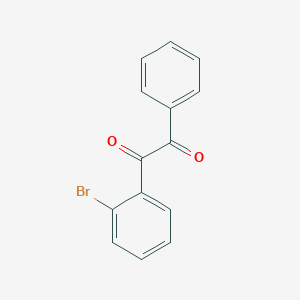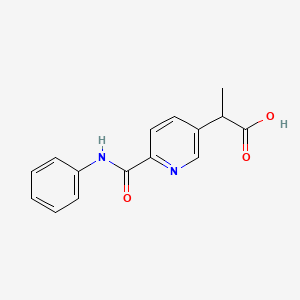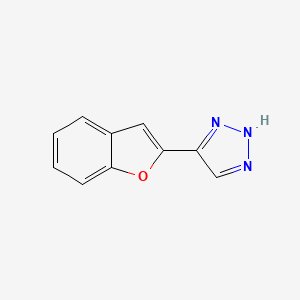
5-(1-benzofuran-2-yl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Benzofuran-2-yl)-2H-triazole is a heterocyclic compound that combines the structural features of benzofuran and triazole rings Benzofuran is known for its presence in various natural products and its significant biological activities, while triazole is a versatile moiety in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-benzofuran-2-yl)-2H-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxybenzohydrazide, which is then cyclized with triethyl orthoformate to yield the benzofuran ring. The triazole ring can be introduced via a cycloaddition reaction using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions: 4-(1-Benzofuran-2-yl)-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or triazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(1-Benzofuran-2-yl)-2H-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-(1-benzofuran-2-yl)-2H-triazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting essential enzymes.
相似化合物的比较
Benzofuran: Known for its wide range of biological activities, including anticancer and antimicrobial properties.
Triazole: Widely used in medicinal chemistry for its antifungal and antibacterial activities.
Uniqueness: 4-(1-Benzofuran-2-yl)-2H-triazole combines the beneficial properties of both benzofuran and triazole, resulting in a compound with enhanced biological activities and potential applications. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
属性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
4-(1-benzofuran-2-yl)-2H-triazole |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-7(3-1)5-10(14-9)8-6-11-13-12-8/h1-6H,(H,11,12,13) |
InChI 键 |
DCERZYFATQLVJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


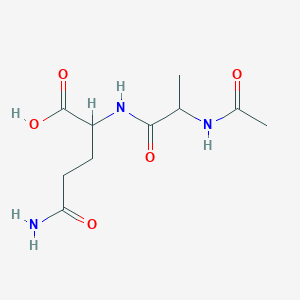
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
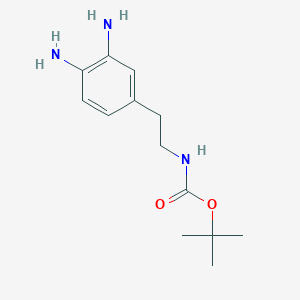
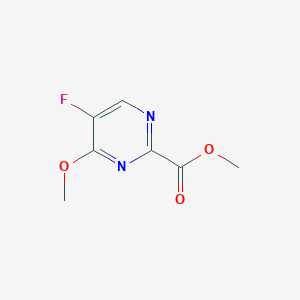
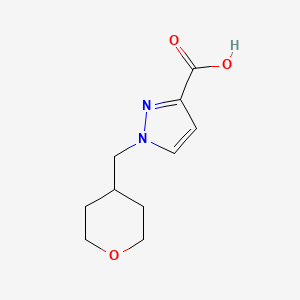
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
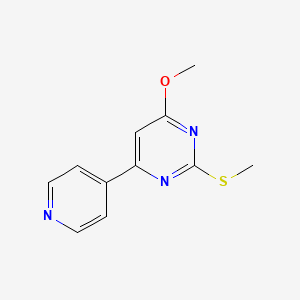
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)
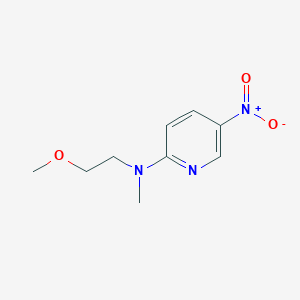
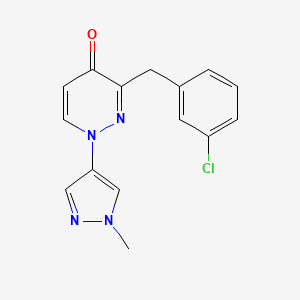
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
